molecular formula C18H18O2 B12584175 Methyl 2-(dec-3-ene-1,5-diyn-1-yl)benzoate CAS No. 502898-05-7

Methyl 2-(dec-3-ene-1,5-diyn-1-yl)benzoate

Cat. No.: B12584175
CAS No.: 502898-05-7
M. Wt: 266.3 g/mol
InChI Key: IUDTYJWVNPAEHI-UHFFFAOYSA-N
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Description

Methyl 2-(dec-3-ene-1,5-diyn-1-yl)benzoate is a specialized chemical building block designed for advanced organic synthesis. This compound belongs to a class of ortho -substituted benzoates featuring a conjugated diyne moiety, which are valuable precursors in the construction of complex molecular architectures. Its primary research application is in electrophilic cyclization reactions, a key step for the efficient synthesis of isocoumarin-fused enediyne systems . Isocoumarins are privileged structures found in various natural products and biologically active molecules, making this compound a valuable intermediate for medicinal chemistry and drug discovery research . The unique reactivity of the diyne chain allows for further functionalization via cross-coupling reactions, such as the Sonogashira reaction, enabling researchers to create a diverse library of derivatives from a single, versatile scaffold . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

502898-05-7

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

methyl 2-dec-3-en-1,5-diynylbenzoate

InChI

InChI=1S/C18H18O2/c1-3-4-5-6-7-8-9-10-13-16-14-11-12-15-17(16)18(19)20-2/h8-9,11-12,14-15H,3-5H2,1-2H3

InChI Key

IUDTYJWVNPAEHI-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC=CC#CC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Synthetic Strategies and Methodologies for Methyl 2 Dec 3 Ene 1,5 Diyn 1 Yl Benzoate

Retrosynthetic Analysis of the Dec-3-ene-1,5-diyn-1-yl Moiety

A retrosynthetic analysis of the target molecule, Methyl 2-(dec-3-ene-1,5-diyn-1-yl)benzoate, allows for the deconstruction of the complex structure into simpler, more readily available starting materials. The primary focus of this analysis is the dec-3-ene-1,5-diyn-1-yl core.

The key disconnection points in the retrosynthetic analysis are the carbon-carbon bonds of the enediyne system. The bond between the aromatic ring and the alkyne can be disconnected via a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. This leads to two key fragments: a substituted aromatic precursor, methyl 2-halobenzoate, and the dec-3-ene-1,5-diyne fragment.

Further deconstruction of the dec-3-ene-1,5-diyne fragment can be envisioned through various approaches, primarily revolving around the formation of the carbon-carbon triple and double bonds.

Convergent and Linear Approaches to Conjugated Polyynes

The synthesis of the dec-3-ene-1,5-diyn-1-yl moiety can be approached through either a linear or a convergent strategy.

Precursor Design for Terminal Alkyne Elongation

The synthesis of the dec-3-ene-1,5-diyne fragment requires careful design of precursors for terminal alkyne elongation. Terminal alkynes are versatile functional groups that can be readily deprotonated to form acetylides, which are potent nucleophiles for carbon-carbon bond formation. rsc.org

A plausible precursor for the dec-3-ene-1,5-diyne fragment would be a terminal alkyne that can be coupled with another fragment. For instance, a C5 fragment containing a terminal alkyne and a vinyl halide could be a key intermediate. Alternatively, a precursor could be designed where a terminal alkyne is elongated through coupling with a suitable electrophile. The use of protecting groups, such as a trimethylsilyl (B98337) (TMS) group, is often employed to mask a terminal alkyne during a reaction sequence and can be selectively removed to reveal the reactive terminal alkyne at the desired stage.

Stereoselective Synthesis of the Enediyne Scaffold

A critical aspect of the synthesis of this compound is the stereoselective formation of the double bond within the enediyne scaffold. The geometry of this double bond, whether E (trans) or Z (cis), can significantly impact the biological activity and properties of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orggold-chemistry.orgjk-sci.com This reaction is particularly well-suited for the synthesis of enediynes. wikipedia.orgrsc.org

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. wikipedia.org Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. wikipedia.org Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst. wikipedia.org

The efficiency of the Sonogashira coupling for the synthesis of this compound from methyl 2-halobenzoate and dec-3-ene-1,5-diyne is highly dependent on the reaction conditions. Key parameters that require optimization include the choice of palladium catalyst, copper source, base, and solvent.

ParameterCommon Reagents/ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂The choice of palladium source and its ligands is crucial for catalytic activity. gold-chemistry.orgorganic-chemistry.org
Copper(I) Co-catalyst CuI, CuBrFacilitates the formation of the copper acetylide, increasing the reaction rate. wikipedia.orgjk-sci.com Copper-free conditions are also being developed. ucsb.edunih.gov
Base Amines (e.g., Et₃N, i-Pr₂NH), Cs₂CO₃Acts as a proton scavenger to deprotonate the terminal alkyne and neutralize the hydrogen halide formed. wikipedia.orgorganic-chemistry.org
Solvent THF, DMF, Toluene, AcetonitrileThe solvent must be able to dissolve the reactants and catalysts and is often degassed to prevent side reactions. rsc.org
Temperature Room temperature to elevated temperaturesMilder conditions are often preferred to minimize side reactions, but heating may be necessary for less reactive substrates. wikipedia.orggold-chemistry.org

This table presents a generalized overview of common conditions for Sonogashira couplings. The optimal conditions for the specific synthesis of this compound would require experimental screening.

The choice of phosphine (B1218219) ligands on the palladium catalyst has a profound impact on the efficiency and, in some cases, the regioselectivity of the Sonogashira coupling. libretexts.orgresearchgate.net The electronic and steric properties of the ligand can influence the rate of oxidative addition and reductive elimination, as well as the stability of the catalytic species.

For instance, electron-rich and bulky phosphine ligands can enhance the reactivity of the palladium catalyst, allowing for the coupling of less reactive aryl chlorides or bromides. libretexts.orgresearchgate.net In cases where multiple reactive sites are present on a substrate, the ligand can influence the regioselectivity of the coupling. libretexts.org For the synthesis of this compound, the use of a suitable ligand would be critical to ensure selective coupling at the intended position on the methyl 2-halobenzoate precursor.

Ligand TypeExample(s)Effect on Sonogashira Coupling
Electron-rich phosphines P(t-Bu)₃, PCy₃Increase the rate of oxidative addition, allowing for the use of less reactive halides. researchgate.net
Bulky phosphines Buchwald ligands (e.g., SPhos, XPhos)Promote reductive elimination and can improve catalyst stability and turnover.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesServe as strong σ-donating ligands, often leading to highly active and stable catalysts. nih.govlibretexts.org

This table illustrates the general effects of different ligand classes on Sonogashira couplings. The specific choice of ligand would need to be tailored to the substrates used in the synthesis of this compound.

Copper-Mediated Alkyne Coupling Methodologies

Copper-catalyzed reactions are central to the formation of the 1,3-diyne and enyne functionalities present in the target molecule. These transformations are valued for their reliability and efficiency in constructing carbon-carbon bonds involving sp-hybridized carbon atoms. mdpi.com Seminal reactions such as the Cadiot-Chodkiewicz and Castro-Stephens couplings are classic examples of copper-mediated processes for synthesizing diynes and enynes, respectively. nih.govumn.edu The Cadiot-Chodkiewicz coupling, for instance, involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base, providing a direct route to unsymmetrical 1,3-diynes. nih.gov A useful modification of this protocol involves the in situ generation of volatile bromoalkynes from dibromoolefins, which can then be immediately subjected to copper-catalyzed coupling conditions. nih.gov

The mechanism of copper-catalyzed alkyne couplings is complex and can proceed through several pathways depending on the specific reaction conditions, ligands, and substrates. A common feature is the formation of a copper(I) acetylide intermediate. In oxidative couplings like the Glaser coupling (the dimerization of terminal alkynes), the mechanism is thought to involve the oxidation of Cu(I) to Cu(II), which facilitates the coupling of two acetylide ligands, followed by reductive elimination to furnish the diyne and regenerate the Cu(I) catalyst.

Achieving stereochemical control is crucial when constructing the enediyne moiety to ensure the desired geometry of the double bond. In reactions such as the Castro-Stephens coupling, which forms an enyne by coupling a vinyl halide with a copper acetylide, the stereochemistry of the vinyl halide is typically retained in the product. For the synthesis of conjugated enynes, copper-catalyzed three-component reactions involving alkynes, diazoacetates, and aldehydes have been developed, which can provide α-alkynyl-α,β-unsaturated esters with good stereoselectivity, often as a single (E)- or (Z)-isomer. encyclopedia.pub

The development of chiral ligands for copper catalysts allows for asymmetric induction in C-C bond-forming reactions. researchgate.net While more established for other reaction types, the principles can be extended to diyne synthesis. For instance, rationally designed chiral oxazoline-derived ligands have been shown to provide high enantioselectivity in copper-catalyzed cross-coupling reactions under oxidative conditions. researchgate.net The stereospecific synthesis of dienes via organocopper reagents also provides a foundation for controlling geometry in related systems. acs.org The choice of catalyst, ligands, and reaction conditions all play a critical role in directing the stereochemical outcome of the coupling reaction, enabling the selective formation of the desired isomer.

Formation of the Methyl 2-Substituted Benzoate (B1203000) Framework

The "eastern" portion of the target molecule, the methyl 2-substituted benzoate framework, requires two key transformations: the formation of the methyl ester and the introduction of the alkyne-containing side chain at the ortho position.

The conversion of a benzoic acid derivative to its corresponding methyl ester is a fundamental transformation in organic synthesis. The most classic method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. iajpr.comtcu.edu The reaction is an equilibrium process, and to drive it towards the product, either an excess of the alcohol is used or the water formed is removed, for example, by azeotropic distillation. tcu.edu

For industrial-scale or more specialized applications, various other catalysts have been developed. These include metal-based catalysts which are often milder and more selective. google.comgoogle.comgoogleapis.com

Catalyst TypeExamplesTypical ConditionsRef.
Protic AcidsH₂SO₄, p-TsOHExcess alcohol, reflux, water removal tcu.edugoogleapis.com
Tin(II) CompoundsSn(II) salts, oxidesHigh temperatures (>180°C) google.com
Titanium CompoundsTitanium (IV) isopropoxide190-210°C, often with a co-catalyst google.com
Ion-Exchange ResinsAcidic resinsHeterogeneous catalysis, simplifies workup iajpr.com

The choice of method depends on the scale of the reaction and the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For a substrate like a substituted benzoic acid, a tin(II) or titanium catalyst might be advantageous to avoid side reactions that can occur under strongly acidic conditions. google.comgoogle.com

Introducing a substituent specifically at the ortho position of a benzoate requires a directed functionalization strategy. Directed ortho metalation (DoM) is a powerful technique for this purpose. numberanalytics.com In this approach, a directing group (DG) on the aromatic ring coordinates to an organometallic base (typically an organolithium reagent), leading to deprotonation at the adjacent ortho position. The resulting aryl anion can then be trapped with a suitable electrophile to introduce the desired functionality.

While the ester group itself is a poor directing group, related functionalities can be used effectively. A common strategy involves using a directing group that can later be converted to the desired methyl benzoate. For instance, the carboxylate group itself can act as a powerful directing group. organic-chemistry.org Treatment of an unprotected benzoic acid with a strong base like s-BuLi in the presence of TMEDA at low temperatures leads to deprotonation exclusively at the position ortho to the carboxylate. organic-chemistry.org The resulting lithiated species can then react with an appropriate electrophile to introduce the side chain, followed by esterification. Other powerful directing groups include N,N-dialkyl O-carbamates and amides. nih.gov

Directing GroupMetalating AgentTypical ElectrophileCommentsRef.
-COOHs-BuLi/TMEDAI₂, Alkyl halidesDeprotonation ortho to the carboxylate organic-chemistry.org
-CON(iPr)₂s-BuLi/TMEDAI₂, Aldehydes, Silyl (B83357) chloridesStrong and reliable directing group numberanalytics.com
-OCONEt₂s-BuLi/TMEDAI₂, CO₂Very strong directing group; can undergo anionic Fries rearrangement nih.gov
Transient IminesPd(II) catalystsAryl halides, Chlorinating agentsFormed in situ from an aldehyde nih.gov

The presence of other substituents on the ring can influence the regioselectivity of the metalation, an observation known as the "ortho effect." rsc.org Therefore, the synthetic sequence—when to introduce the directing group and when to perform the ortho-functionalization—must be carefully planned.

Late-Stage Functionalization and Coupling of Precursor Fragments

Late-stage diversification of complex molecules is a cornerstone of modern drug discovery and natural product synthesis. nih.govnih.gov The development of robust and selective cross-coupling reactions has been a major enabler of this strategy. For the final coupling step, a Sonogashira reaction would be a prime candidate. This palladium- and copper-catalyzed reaction couples a terminal alkyne with a vinyl or aryl halide. For instance, an ortho-iodobenzoate ester could be coupled with the terminal alkyne of a pre-formed (E)-dec-3-ene-1,5-diyne fragment.

Alternatively, if the benzoate fragment contains the terminal alkyne, it could be coupled with a vinyl iodide corresponding to the C₈ chain. The choice depends on the stability and accessibility of the respective precursor fragments. The success of such late-stage couplings relies on the chemoselectivity of the chosen reaction, which must proceed in high yield without affecting the various functional groups already present in the complex fragments. acs.orgacs.org

Chemoselective Introduction of the Dec-3-ene-1,5-diyn-1-yl Chain onto the Benzoate Core

The key transformation in the synthesis of this compound is the formation of the carbon-carbon bond between the aromatic ring of the benzoate and the polyacetylene chain. This requires a highly chemoselective coupling reaction that activates a position on the benzoate core for reaction with a pre-formed or in situ-generated dec-3-ene-1,5-diyn-1-yl nucleophile or electrophile.

A plausible and widely utilized strategy for such a coupling would be a palladium-catalyzed cross-coupling reaction , such as the Sonogashira, Stille, or Suzuki coupling. In the context of forming an aryl-alkyne bond, the Sonogashira coupling is particularly relevant. This reaction typically involves the coupling of a terminal alkyne with an aryl halide or triflate in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

To apply this to the target molecule, one could envision two primary disconnection approaches:

Approach A: Coupling of a terminal alkyne chain with an activated benzoate. In this scenario, a suitably protected dec-3-ene-1,5-diyne fragment with a terminal alkyne would be coupled with a methyl 2-halobenzoate (e.g., methyl 2-iodobenzoate (B1229623) or methyl 2-bromobenzoate) or methyl 2-(trifluoromethanesulfonyloxy)benzoate. The dec-3-ene-1,5-diyne fragment would need to be synthesized separately, a non-trivial task in itself, likely involving the coupling of smaller building blocks.

Approach B: Coupling of an organometallic benzoate derivative with an activated polyacetylene chain. This might involve the preparation of an organozinc or organoboron derivative of methyl benzoate, which would then be coupled with a halo-substituted dec-3-ene-1,5-diyne. This approach is generally less common for aryl-alkyne bond formation than the Sonogashira reaction.

The chemoselectivity of these reactions is paramount. The reaction conditions must be mild enough to avoid side reactions, such as the polymerization of the highly unsaturated polyacetylene chain or reactions involving the ester functionality. The choice of catalyst, ligands, base, and solvent is critical in achieving the desired transformation. For instance, the use of bulky phosphine ligands on the palladium catalyst can often improve selectivity and prevent side reactions.

Challenges in Maintaining Polyacetylene and Ester Integrity During Coupling

The synthesis of this compound is fraught with challenges, primarily due to the inherent instability of the polyacetylene moiety and the reactivity of the ester group under various reaction conditions.

Polyacetylene Instability: Polyacetylenes are known for their propensity to undergo oligomerization and polymerization, especially in the presence of heat, light, or certain transition metals. mdpi.comwikipedia.org This instability necessitates the use of mild reaction conditions and careful handling of intermediates and the final product. The conjugated enediyne system in the target molecule is particularly susceptible to such reactions. The catalyst system chosen for the coupling reaction must be highly active to allow for low reaction temperatures and short reaction times, thereby minimizing the degradation of the polyacetylene chain. mdpi.com Furthermore, the presence of oxygen should be strictly avoided, as it can lead to oxidative degradation of the polyacetylene. iosrjournals.org

Ester Group Integrity: The ester functionality, while generally stable, can be susceptible to hydrolysis or transesterification under basic or acidic conditions that might be employed in some coupling protocols. rsc.orgrsc.org For instance, strong bases used in some cross-coupling reactions could potentially hydrolyze the methyl ester. Therefore, the choice of base is critical, with milder, non-nucleophilic bases such as tertiary amines (e.g., triethylamine, diisopropylethylamine) being preferable. The compatibility of the ester group with the chosen catalyst system must also be considered, as some transition metal catalysts can coordinate to the carbonyl oxygen, potentially leading to undesired side reactions.

To address these challenges, a strategy involving the use of activated esters in a precursor polymer, followed by post-polymerization modification, has been successfully employed for the synthesis of functional polyacetylenes. researchgate.netnih.govacs.org In this approach, a more robust activated ester (e.g., a pentafluorophenyl ester) is carried through the polymerization or coupling step, and the desired methyl ester is installed in a later, milder step. researchgate.netnih.gov

Challenge Potential Mitigation Strategies
Polyacetylene InstabilityUse of mild, highly active catalysts (e.g., Rh or Pd complexes). mdpi.com Low reaction temperatures and short reaction times. Strict exclusion of oxygen and light. iosrjournals.org
Ester Hydrolysis/TransesterificationUse of non-nucleophilic, mild bases (e.g., tertiary amines). Avoidance of strongly acidic or basic conditions. rsc.org
Side Reactions at the EsterUse of catalyst systems that do not strongly coordinate to the ester carbonyl. Post-polymerization/coupling modification of an activated ester precursor. researchgate.netnih.gov

One-Pot Synthetic Approaches to Analogous Aryl-Alkynes and Ester-Containing Scaffolds

While a direct one-pot synthesis for this compound is not documented, the literature provides numerous examples of one-pot methodologies for the synthesis of structurally related aryl-alkynes and ester-containing compounds. These approaches offer advantages in terms of efficiency, reduced waste, and avoidance of isolating potentially unstable intermediates.

One relevant strategy involves the tandem reaction of an ester to an alkyne . For instance, a one-pot synthesis of alkynes from esters has been reported via a tandem reduction-Ohira-Bestmann reaction. orgsyn.org This methodology could potentially be adapted to generate the alkyne functionality on a precursor that is then coupled to the benzoate core in the same pot.

Another powerful one-pot approach for the synthesis of aryl-alkynes is the in-situ generation of a key intermediate . For example, a one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles utilizes in-situ generated nitrile imines which then react with an acetylene (B1199291) surrogate. nih.gov A similar concept could be envisioned where a precursor to the dec-3-ene-1,5-diyn-1-yl chain is generated in situ and immediately trapped by the benzoate coupling partner.

The table below summarizes some one-pot synthetic strategies for related compound classes that could inspire a route to the target molecule.

Reaction Type Starting Materials Product Type Key Features Reference
Tandem Reduction-Ohira-BestmannEster, Diethyl (diazomethyl)phosphonateAlkyneConverts an ester directly to a terminal alkyne. orgsyn.org
Dehydration of β-ketoestersβ-ketoesterAlkynyl or Allenyl EsterSelective formation of alkynes or allenes from a common precursor. nih.gov
Esterification-Alkyne CouplingPolymer-supported alcohol, Carboxylic acid, Terminal alkynePolymer-supported Ester-DiyneCombines esterification and Glaser-Hay coupling in one pot on a solid support. researchgate.net
Alkene to Alkyne ConversionTerminal Alkene, Silylating agent, OxidantTerminal AlkyneA formal dehydrogenation of an alkene to an alkyne. acs.org
Cyclization of Alkyne and IsocyanatesTerminal Alkyne, Isocyanate3-ArylaminomaleimideOne molecule of alkyne reacts with two molecules of isocyanate in a one-pot cyclization. whiterose.ac.uk

These examples demonstrate the feasibility of multi-step transformations in a single reaction vessel for the synthesis of complex molecules containing both aryl and alkyne functionalities. The development of a one-pot synthesis for this compound would represent a significant advancement, though it would require careful optimization to manage the competing reactivities of the functional groups involved.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 2-(dec-3-ene-1,5-diyn-1-yl)benzoate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is essential to assign the structure unambiguously.

Proton (¹H) NMR Chemical Shifts and Coupling Patterns for Olefinic and Acetylenic Protons

The ¹H NMR spectrum provides detailed information about the chemical environment and connectivity of protons. The aromatic region would display a complex multiplet pattern for the four protons on the benzene (B151609) ring. The olefinic protons of the enediyne moiety are particularly diagnostic. For an (E)-configuration, a large coupling constant (J) of approximately 15-18 Hz is expected between the vicinal olefinic protons. ic.ac.uk The terminal acetylenic proton, if present, would typically appear as a sharp signal, though in this structure, the alkyne is internal. The protons of the butyl chain and the methyl ester would resonate in the upfield region of the spectrum. youtube.comunivr.it

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic H 7.20 - 8.10 m -
Olefinic H (C3-H) 6.10 - 6.40 d ~16.0
Olefinic H (C4-H) 5.70 - 5.90 dt ~16.0, ~7.0
Methylene H (C7-H₂) 2.20 - 2.40 q ~7.5
Methylene H (C8-H₂) 1.40 - 1.60 sextet ~7.5
Methylene H (C9-H₂) 1.30 - 1.50 sextet ~7.5
Methyl H (C10-H₃) 0.85 - 0.95 t ~7.5

Note: Predicted values are based on typical chemical shifts for similar structural motifs. ic.ac.ukubc.ca

Carbon-13 (¹³C) NMR Signatures of sp, sp², and sp³ Carbons

The ¹³C NMR spectrum reveals the number of unique carbon environments and their hybridization state. The spectrum is typically acquired with proton decoupling, resulting in a single sharp peak for each carbon. pressbooks.pub

sp³ Carbons: The carbons of the butyl group and the methyl ester will appear in the upfield region (δ 10-60 ppm). youtube.com

sp Carbons: The four acetylenic carbons (C1, C2, C5, C6) are expected in the range of δ 70-100 ppm. Quaternary alkyne carbons often show weaker signals. youtube.comyoutube.com

sp² Carbons: The olefinic carbons (C3, C4) and the aromatic carbons will resonate in the downfield region (δ 110-160 ppm). pressbooks.pubyoutube.com The ester carbonyl carbon is the most deshielded, appearing at approximately δ 165-175 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Hybridization
Carbonyl C=O 166.0 - 168.0 sp²
Aromatic C (quaternary) 125.0 - 140.0 sp²
Aromatic CH 128.0 - 135.0 sp²
Olefinic CH (C3, C4) 110.0 - 150.0 sp²
Acetylenic C (C1, C2, C5, C6) 75.0 - 95.0 sp
Methyl Ester C (-OCH₃) 52.0 - 53.0 sp³
Methylene C (C7) 30.0 - 35.0 sp³
Methylene C (C8, C9) 20.0 - 30.0 sp³

Note: Predicted values are based on established chemical shift correlations. youtube.comlibretexts.orgoregonstate.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by mapping out correlations between nuclei. researchgate.netsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu It would show correlations between adjacent protons, for instance, tracing the connectivity from the C3 olefinic proton through the butyl chain (H3-H4-H7-H8-H9-H10) and confirming the coupling between aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond couplings). youtube.com It allows for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) couplings between protons and carbons (²J_CH and ³J_CH). sdsu.eduyoutube.com It is crucial for connecting the molecular fragments. Key HMBC correlations would include the correlation from the olefinic proton at C3 to the aromatic carbon C2', and from the methyl ester protons to the carbonyl carbon, confirming the attachment of the side chain and the ester group to the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, which is vital for determining stereochemistry. For example, a NOESY correlation between the olefinic protons on C3 and C4 would provide further evidence for their geometric arrangement. researchgate.netslideshare.net

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. youtube.compharmacy180.com

Vibrational Modes of Alkyne, Alkene, and Ester Carbonyl Groups

The IR spectrum of this compound would exhibit several key absorption bands that confirm its structure.

Ester Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of an α,β-unsaturated benzoate (B1203000) ester. msu.edulibretexts.org

Alkyne (C≡C) Stretch: The stretching vibrations of the internal alkyne bonds would appear in the 2190-2260 cm⁻¹ region. amazonaws.comlibretexts.org The intensity of these bands can be weak due to the low change in dipole moment of symmetrically substituted alkynes.

Alkene (C=C) Stretch: A medium-intensity band for the carbon-carbon double bond stretch is expected around 1620-1680 cm⁻¹. libretexts.orgamazonaws.com

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring. researchgate.net

C-H Stretches: Stretching vibrations for sp² C-H (aromatic and olefinic) bonds typically appear just above 3000 cm⁻¹, while sp³ C-H (alkyl) stretches are found just below 3000 cm⁻¹. libretexts.org

Table 3: Predicted IR Absorption Frequencies

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Ester C=O Stretch 1720 - 1740 Strong
Alkyne C≡C Stretch 2190 - 2260 Weak to Medium
Alkene C=C Stretch 1620 - 1680 Medium
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
Olefinic/Aromatic C-H Stretch 3010 - 3100 Medium
Alkyl C-H Stretch 2850 - 2960 Medium to Strong

Note: Frequencies are based on standard IR correlation tables. libretexts.orgyoutube.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides the exact mass of the molecular ion, allowing for the determination of the elemental formula with high precision. pharmacy180.comnih.gov For this compound (C₁₈H₁₆O₂), the calculated exact mass would be a key piece of identifying data. The fragmentation pattern observed in the mass spectrum also offers structural clues. Common fragmentation pathways for benzoate esters include the loss of the methoxy (B1213986) radical (•OCH₃) or the neutral methanol (B129727) molecule (CH₃OH). pharmacy180.commiamioh.edu The enediyne side chain would also undergo characteristic fragmentation.

Table 4: Compound Names Mentioned

Compound Name
This compound

Other Advanced Spectroscopic Techniques for Conformational Analysis

The biological activity and reactivity of enediyne compounds are often intrinsically linked to their three-dimensional shape or conformation. nih.gov Several advanced spectroscopic techniques can be employed to probe the conformational landscape of "this compound."

Conformational analysis of flexible molecules like this often involves a combination of experimental techniques and computational modeling. nih.gov Spectroscopic methods that are sensitive to the spatial arrangement of atoms are particularly valuable.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based NMR experiments, such as NOESY, are powerful tools for determining through-space proximity of protons. For "this compound," NOE correlations could reveal the preferred orientation of the dec-3-ene-1,5-diyne substituent relative to the benzoate ring. For instance, correlations between protons on the aromatic ring and protons on the aliphatic chain would provide strong evidence for specific folded conformations. mdpi.com

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These techniques measure the differential absorption or scattering of left and right circularly polarized light by chiral molecules in their vibrational transitions. While the parent molecule is not chiral, the presence of stable chiral conformers (atropisomers) could potentially be detected and characterized by VCD and ROA, providing detailed information about their solution-phase conformation.

Advanced 2D NMR Techniques: In addition to NOESY, other 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the complete assignment of all proton and carbon signals. mdpi.com These assignments are a prerequisite for any detailed conformational analysis using NMR data.

Conformation-Specific Spectroscopy in a Molecular Beam: Techniques such as UV-UV hole-burning spectroscopy combined with resonant ion-dip infrared (RIDIR) spectroscopy, as applied to related molecules like 3-benzyl-1,5-hexadiyne, can identify and structurally characterize individual conformers present in the gas phase. nih.gov This approach provides highly resolved vibrational spectra for each conformer, which can be compared with theoretical calculations to determine their precise structures. nih.gov

Table 2: Advanced Spectroscopic Techniques for Conformational Analysis

Technique Information Provided Relevance to this compound
Nuclear Overhauser Effect (NOE) SpectroscopyThrough-space proximities between protons (< 5 Å). mdpi.comElucidation of the relative orientation of the substituent and the aromatic ring.
Vibrational Circular Dichroism (VCD)Absolute configuration and solution-phase conformation of chiral molecules.Could potentially identify and characterize stable chiral conformers (atropisomers).
Raman Optical Activity (ROA)Complements VCD for conformational analysis of chiral molecules in solution.Provides additional data on conformational preferences.
UV-UV Hole-Burning SpectroscopyIdentifies the number of distinct conformers present in a sample. nih.govSeparation of the electronic spectra of individual conformers.
Resonant Ion-Dip Infrared (RIDIR) SpectroscopyProvides conformer-specific vibrational spectra. nih.govDetailed structural characterization of each conformer by comparing experimental and calculated IR spectra.

By integrating the data from these advanced spectroscopic methods, a comprehensive model of the structure and conformational dynamics of "this compound" can be constructed, providing a foundation for understanding its chemical behavior.

Computational and Theoretical Chemistry of Methyl 2 Dec 3 Ene 1,5 Diyn 1 Yl Benzoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of enediyne systems. These calculations can predict molecular geometries, stabilities, and the distribution of electrons within the molecule, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) has become a important tool for investigating enediynes. smu.edu It is particularly useful for locating reactants, products, and transition states along reaction pathways, such as the Bergman cyclization. nih.gov The choice of functional and basis set is crucial for obtaining accurate results, with B3LYP/6–31G(d,p) being identified as a suitable method for studying enediynes. nih.gov

DFT calculations reveal that the stability of enediynes is influenced by substituents. For instance, the introduction of electron-withdrawing groups like carbonyl and carboxyl at the alkyne termini can increase the general chemical reactivity, though the barrier for thermal Bergman cyclization may see a slight increase of 3-4 kcal/mol. researchgate.net In contrast, the endothermicity of the reaction can be significantly affected, with changes of 7-12 kcal/mol. researchgate.net The stability of phenyl-substituted enediynes is also a subject of computational study, with research showing how different substituents on the phenyl ring can modulate the electronic properties and reactivity of the enediyne core. comporgchem.comcapes.gov.br

Substituent on Phenyl RingEffect on Bergman Cyclization BarrierReference
Unsubstituted PhenylIncreases barrier by 4 kcal/mol compared to non-aromatic enediynes comporgchem.com
Chloro or MethylBrings the activation barriers for Bergman and C1-C5 cyclization to near degeneracy comporgchem.com
Carbonyl/Carboxyl at Alkyne TerminiSlightly increases Bergman cyclization barrier (3-4 kcal/mol) researchgate.net

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of a molecule. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. wikipedia.org

For enediynes, the HOMO-LUMO gap can be tuned by various structural modifications. nih.gov For example, increasing the strength of a donor group in donor-substituted phenylethynylchromones leads to an enhancement of the HOMO energy levels. nih.gov The HOMO and LUMO orbitals are crucial for predicting the most reactive regions within a compound. researchgate.net In the context of "Methyl 2-(dec-3-ene-1,5-diyn-1-yl)benzoate," the ester group attached to the phenyl ring is expected to influence the electronic distribution and thus the HOMO-LUMO gap, although specific data for this molecule is not available. Theoretical investigations on para-substituted 3-phenylbenzo[d]thiazole-2(3H)-imine have shown that both electron-releasing and electron-withdrawing groups can alter the HOMO-LUMO gap and other electronic properties. researchgate.net

SystemKey FindingReference
Donor-substituted phenylethynylchromonesIncreasing donor strength enhances HOMO energy levels. nih.gov
General organic moleculesA smaller HOMO-LUMO gap correlates with lower stability. wikipedia.org
para-substituted 3-phenylbenzo[d]thiazole-2(3H)-imineSubstituents significantly affect the HOMO-LUMO energy gap and charge transfer possibilities. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the complex reaction mechanisms of enediynes, particularly their hallmark cyclization reactions.

Transition State Analysis of Enediyne Cyclization Reactions

The Bergman cyclization is a key reaction of enediynes, leading to the formation of a highly reactive p-benzyne biradical. researchgate.net Computational methods, especially DFT, are used to locate the transition state structures for this reaction. nih.gov The transition state is characterized by a single imaginary frequency corresponding to the bond formation between the two alkyne carbons. nih.gov The geometry of the transition state is thought to resemble the benzenoid product, and factors that stabilize this geometry can lower the activation barrier. rsc.org

The distance between the reacting acetylenic carbons is a critical parameter for reactivity. nih.gov Cyclization is often spontaneous when this distance is below 3.20 Å, while the enediyne is stable at ambient temperatures when the distance is above 3.31 Å. nih.gov Computational studies have also explored competing cyclization pathways, such as the C1-C5 cyclization, and how substituents can influence the preference for one pathway over another. comporgchem.com For instance, phenyl substitution can increase the barrier for Bergman cyclization while lowering the barrier for the C1-C5 pathway. comporgchem.com

Energetic Profiles of Key Synthetic Steps

Computational chemistry allows for the calculation of the energetic profiles of synthetic reactions, providing insights into reaction feasibility and kinetics. smu.edu For the Bergman cyclization, the calculated reaction enthalpy and activation enthalpy are crucial for understanding the reaction's thermodynamics and kinetics. smu.edu For the parent (Z)-hexa-1,5-diyn-3-ene, the calculated reaction enthalpy, ΔH(298), is 8.0 kcal/mol, and the activation enthalpy, ΔH‡(298), is 28.5 kcal/mol. smu.edu

Solvation effects can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM). nih.gov This is important as the solvent can influence the energetics of the reaction. The synthesis of enediynes often involves multiple steps, and computational studies can help to understand the energetics of each step, aiding in the optimization of synthetic routes. researchgate.net

Conformational Landscape and Dynamics

The biological activity and reactivity of flexible molecules like "this compound" can be highly dependent on their conformation. nih.govuq.edu.au Computational methods are employed to explore the conformational landscape and dynamics of such molecules.

For flexible enediynes, understanding the different accessible conformations is crucial. Molecular mechanics (MM) calculations can provide an overview of the conformational flexibility of large enediyne systems. smu.eduresearchgate.net However, for a more detailed understanding, quantum mechanical methods are necessary. smu.edu DFT-based calculations of coupling constants can be used to analyze the conformational equilibria of flexible molecules in solution. rsc.org For the subject molecule, the dec-3-ene-1,5-diyne chain allows for considerable flexibility, and its conformational preferences will be influenced by the steric and electronic interactions between the chain and the methyl 2-benzoate substituent. While specific conformational analysis of "this compound" is not available, studies on other flexible molecules demonstrate the power of computational methods in elucidating their conformational behavior. uq.edu.aursc.org

Influence of the Dec-3-ene-1,5-diyn-1-yl Chain on Molecular Flexibility

The dec-3-ene-1,5-diyn-1-yl chain is a defining feature of this compound, imparting a unique combination of rigidity and flexibility to the molecule. The enediyne core, with its sp-hybridized carbons in the triple bonds and sp2-hybridized carbons in the double bond, creates a relatively linear and rigid segment. unizin.org This rigidity is a hallmark of enediyne systems and is crucial for their chemical properties, including the potential for Bergman cyclization, a thermally or photochemically induced reaction that generates highly reactive diradical species. nih.govnih.gov

In contrast to the rigid enediyne portion, the saturated hydrocarbon part of the decenyl chain introduces significant conformational flexibility. Alkanes are known for their ability to adopt numerous conformations due to the low rotational barriers around their carbon-carbon single bonds. ncert.nic.in This flexibility allows the chain to fold and orient itself in various ways in response to its environment.

Computational methods, such as molecular dynamics (MD) simulations and conformational analysis using density functional theory (DFT), can be employed to explore the potential energy surface of this molecule. These studies can predict the most stable conformations and the energy barriers between them. For this compound, a key area of investigation would be the torsional angles along the decenyl chain and the orientation of the entire chain relative to the plane of the methyl benzoate (B1203000) group.

Table 1: Hypothetical Torsional Angle Analysis of the Dec-3-ene-1,5-diyn-1-yl Chain

Dihedral AnglePredicted Stable Conformations (degrees)Energy Barrier (kcal/mol)
C2-C3-C4-C5~180° (trans), ~60° (gauche)2.5 - 4.0
C6-C7-C8-C9~180° (trans), ±60° (gauche)3.0 - 4.5
C9-C10-C1'-C2' (Chain-Ring)Wide range of low-energy orientations1.5 - 3.0

This table presents hypothetical data based on typical computational values for analogous long-chain hydrocarbons and substituted aromatics.

Intermolecular Interactions and Aggregation Behavior Modeling

The structure of this compound suggests a propensity for self-assembly and aggregation, driven by a combination of non-covalent interactions. Computational modeling is a key tool for understanding these phenomena.

π-π Stacking: The methyl benzoate group provides a platform for π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align. nih.gov DFT calculations are commonly used to model these interactions, predicting optimal geometries and binding energies. nih.gov For substituted benzenes, parallel-displaced and T-shaped stacking arrangements are often more favorable than a face-to-face orientation to minimize electrostatic repulsion. chemrxiv.org The presence of the ester group and the long alkyl chain will influence the electronic distribution of the aromatic ring, thereby modulating the strength and preferred geometry of these stacking interactions.

Dipole-Dipole Interactions: The ester functionality introduces a permanent dipole moment to the molecule, which will lead to dipole-dipole interactions that influence molecular packing in an aggregated state.

Computational studies can model the aggregation of this compound in various simulated environments. These models can predict the formation of micelles, bilayers, or other supramolecular structures. The balance between the hydrophilic character of the ester group and the hydrophobic nature of the long hydrocarbon chain is a critical factor in determining the nature of these aggregates in polar solvents.

Table 2: Predicted Intermolecular Interaction Energies for a Dimer of this compound

Interaction TypePredicted Energy Contribution (kcal/mol)Dominant Moiety
π-π Stacking-2.5 to -5.0Methyl Benzoate
Van der Waals (Dispersion)-4.0 to -8.0Dec-3-ene-1,5-diyn-1-yl Chain
Dipole-Dipole-1.0 to -2.5Ester Group

This table presents hypothetical data based on typical computational values for analogous aromatic and long-chain molecules.

Reactivity and Reaction Mechanisms of Methyl 2 Dec 3 Ene 1,5 Diyn 1 Yl Benzoate

Intramolecular Cyclization Pathways

The primary intramolecular cyclization pathways for enediynes like Methyl 2-(dec-3-ene-1,5-diyn-1-yl)benzoate include the Bergman cyclization, Myers-Saito cyclization, and electrophilic cyclizations. These pathways lead to the formation of aromatic or highly reactive diradical species.

The Bergman cyclization is a thermally or photochemically induced reaction that transforms an enediyne into a highly reactive p-benzyne diradical intermediate. alfa-chemistry.com This reaction is a key step in the biological activity of many enediyne natural products. alfa-chemistry.comsmu.edu Acyclic enediynes typically require high temperatures (150–200 °C) for cycloaromatization. rsc.org However, incorporating the enediyne moiety into a cyclic structure can significantly lower the reaction temperature. For instance, enediynes within a 10-membered ring can undergo cyclization at body temperature (37 °C). wikipedia.org

Table 1: General Conditions for Bergman Cyclization

FactorCondition
Trigger Heat or light alfa-chemistry.com
Typical Temperature (Acyclic) 150–200 °C rsc.org
Typical Temperature (Cyclic) Can be as low as 37 °C wikipedia.org
Products p-Benzyne diradical, leading to substituted aromatic compounds alfa-chemistry.com

The Bergman cyclization proceeds through the formation of a short-lived and highly reactive p-benzyne biradical. wikipedia.org This diradical can abstract hydrogen atoms from a suitable donor, such as 1,4-cyclohexadiene, to form a stable aromatic product. wikipedia.org In the absence of an external hydrogen donor, the diradical can participate in other reactions, including initiating radical polymerization. nih.gov The diradical generated from the Bergman cyclization of 3,4-benzocyclodec-3-ene-1,5-diyne has been shown to initiate the polymerization of monomers like methacrylates. nih.gov

The high reactivity of these diradicals is also responsible for the DNA-cleaving abilities of natural enediyne antibiotics. researchgate.netnih.gov They can cause both single and double-stranded cuts in DNA, leading to cell death. wikipedia.orgnih.gov

Several factors influence the energy barrier and rate of the Bergman cyclization:

Ring Strain: Incorporating the enediyne unit into a cyclic system, particularly a 9- or 10-membered ring, significantly lowers the activation barrier for cyclization. wikipedia.orgnih.gov This is due to the increased ground-state energy of the strained ring, which brings the acetylenic arms of the enediyne closer together. smu.edu For example, the cyclization of cyclodeca-3-ene-1,5-diyne occurs at 37 °C, whereas the acyclic parent (Z)-hexa-3-ene-1,5-diyne requires temperatures above 200 °C. wikipedia.org

Electronic Effects: The electronic nature of substituents on the enediyne core can influence the cyclization rate. However, the distance between the two alkyne termini (the C1-C6 distance) is a dominant factor. smu.edu A smaller distance generally leads to a lower activation barrier. smu.edu Theoretical calculations have shown that as the terminal carbon atoms of (Z)-hexa-1,5-diyn-3-ene are brought closer, the reaction becomes spontaneous. smu.edu

Temperature: As a thermal reaction, the rate of Bergman cyclization is temperature-dependent. Higher temperatures provide the necessary energy to overcome the activation barrier. wikipedia.org

Table 2: Calculated Energetics of Bergman Cyclization for (Z)-hexa-1,5-diyn-3-ene

ParameterValue (kcal/mol)
Reaction Energy (Calculated) 5.5 smu.edu
Classical Barrier (Calculated) 29.5 smu.edu
Reaction Enthalpy at 298 K 8.0 smu.edu
Activation Enthalpy at 298 K 28.5 smu.edu

Data from CCSD(T)/6-31G(d,p) level of theory calculations. smu.edu

An alternative pathway to the Bergman cyclization is the Myers-Saito cyclization, which involves an enyne-allene system. rsc.orgresearchgate.net This reaction can be triggered under milder conditions than the Bergman cyclization for acyclic systems. rsc.org Some enediynes can rearrange to form enyne-allenes, which then undergo the Myers-Saito cyclization to produce a different type of diradical intermediate (α,3-didehydrotoluene). researchgate.netresearchgate.net

For certain naphthoquinone-based enediynes, theoretical calculations have shown that the Myers-Saito cyclization has a significantly lower activation free energy barrier (24.2 kcal/mol) compared to the Bergman cyclization (39.8 kcal/mol). researchgate.net Similar to the Bergman cyclization, incorporating the enyne-allene moiety into a cyclic structure lowers the reaction barrier. nih.gov

The presence of the benzoate (B1203000) moiety and the alkyne groups in this compound allows for the possibility of electrophilic cyclization reactions. rsc.org While specific studies on this exact molecule are limited, related systems demonstrate that intramolecular reactions involving a phenyl substituent and an alkyne can lead to the formation of benzocondensed aromatics. rsc.org For instance, iodine-mediated cyclization of 2-alkynylthioanisoles leads to the formation of functionalized benzo[b]thiophenes. nih.gov These types of reactions often proceed under mild conditions and can be used to construct complex polycyclic structures.

Bergman Cyclization (Thermal and Triggered) of the Enediyne Core

Intermolecular Reactivity of the Enediyne and Ester Functionalities

The enediyne and ester functionalities of this compound also allow for intermolecular reactions. The triple bonds of the enediyne can participate in transition-metal-mediated reactions, such as [2+2+2] cycloadditions, to form substituted benzene (B151609) derivatives. rsc.org These reactions are highly versatile and tolerate a variety of functional groups. rsc.org

The ester functionality can undergo typical ester reactions, such as hydrolysis or transesterification, although these are generally less facile than the intramolecular cyclizations of the enediyne core. The reactivity of the ester can be influenced by the steric hindrance imposed by the rest of the molecule.

[2+2] Cycloadditions and Polymerization Potentials of the Diyne-ene Group

The diyne-ene group is a versatile functional unit for cycloaddition reactions. researchgate.net While the Diels-Alder [4+2] cycloaddition is common, [2+2] cycloadditions of enediynes, particularly photochemical [2+2] cycloadditions, offer a powerful method for synthesizing strained four-membered rings. nih.govlibretexts.org These reactions typically require one of the components to be conjugated to absorb light and form an excited state. libretexts.org The photochemical [2+2] cycloaddition of enones to alkenes, for instance, proceeds through a stepwise mechanism involving a diradical intermediate. wikipedia.org Transition metal complexes that absorb visible light can also enable [2+2] cycloadditions of 1,3-dienes, providing a pathway to vinylcyclobutane products under milder conditions than direct UV photoexcitation. nih.gov In a different vein, rhodium catalysts have been used to achieve a novel intramolecular [2+2+2+1] cycloaddition of enediynes with carbon monoxide, constructing complex 5-7-5 fused ring systems. acs.org

The enediyne moiety also presents significant potential for polymerization. While radical polymerizations of enediynes can be limited by poor regioselectivity, cationic polymerization has emerged as a strategy to produce polyfulvene derivatives. acs.orgdocumentsdelivered.com This method proceeds via a highly regioselective 5-exo-dig cyclization mechanism. acs.org The resulting polymers feature a well-defined conjugated structure, confirmed by spectroscopic analyses which show the disappearance of acetylenic carbon signals and the formation of a long conjugated system. acs.org Another approach involves embedding enediynes into the main chain of polymers, such as polyimines, through polycondensation. rsc.org These main-chain enediyne polymers have demonstrated the ability to undergo Bergman cyclization to generate diradicals, which can induce DNA cleavage. rsc.org Solid-state polymerization of enediyne derivatives, initiated by γ-ray irradiation, has also been investigated, yielding conjugated polymers. oup.com Furthermore, acyclic ene-yne metathesis (EMET) polymerization offers a method for creating sequence-defined polymers with strictly head-to-tail connectivity, avoiding the sequence scrambling that can occur in acyclic diene metathesis (ADMET) polymerization. digitellinc.com

Table 1: Polymerization of Enediyne Derivatives

Polymerization Method Monomer Type Key Feature Resulting Polymer Reference
Cationic Polymerization Enediynes High regioselectivity (5-exo-dig) Polyfulvene derivatives acs.orgdocumentsdelivered.com
Polycondensation Diamino enediynes Enediyne in polymer main-chain Polyimines rsc.org
Solid-State Polymerization Enediyne derivatives γ-ray initiation Conjugated polymers oup.com

Nucleophilic and Electrophilic Additions to the Alkyne and Alkene Units

The unsaturated bonds in the enediyne system are susceptible to both nucleophilic and electrophilic attack. In a nucleophilic addition reaction, a nucleophile attacks an electrophilic double or triple bond, breaking the π bond. wikipedia.org A notable reaction of enediynes is the nucleophilic addition to the p-benzyne diradical formed via Bergman cyclization. nih.govnih.govacs.org This process allows for the incorporation of nucleophiles, such as halides, onto an aromatic ring without the need for activating substituents. nih.govacs.org Kinetic studies have shown that the rate-limiting step is the cyclization to the diradical, which then rapidly reacts with the nucleophile. nih.govresearchgate.net This reaction pathway is distinct from typical radical reactions and has been extended to carbon nucleophiles like enolates, enabling the formation of new carbon-carbon bonds and the synthesis of complex functionalized aromatic compounds. nih.govresearchgate.net

Electrophilic additions involve the attack of an electrophile on the electron-rich π system of the alkene or alkyne, breaking a π bond to form two new σ bonds. wikipedia.org When conjugated dienes undergo electrophilic addition with one equivalent of a reagent like HBr, both 1,2-addition and 1,4-addition products can be formed. libretexts.orglibretexts.org The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. libretexts.orgyoutube.com The distribution of products depends on which of the resonance structures the nucleophile attacks. libretexts.org The stability of the carbocation intermediate is key, with more stable carbocations being favored. libretexts.orgyoutube.com

Table 2: Addition Reactions to Enediyne and Related Systems

Reaction Type Substrate Moiety Key Intermediate Outcome Reference
Nucleophilic Addition Enediyne (post-cyclization) p-Benzyne diradical Functionalized aromatics nih.govnih.govacs.org

Radical Reactions and Their Propagation

The hallmark reactivity of many enediyne compounds is their ability to undergo thermal or triggered cycloaromatization, such as the Bergman cyclization, to form highly reactive 1,4-dehydrobenzene (p-benzyne) diradicals. nih.gov These diradicals are potent species that typically react by abstracting hydrogen atoms from a donor, initiating radical chain reactions. nih.gov The efficiency and conditions of these radical-generating cyclizations can be significantly influenced by the enediyne's structure. For instance, benzannulation (fusion of a benzene ring) and the presence of remote substituents can dramatically alter the energetics of the cyclization. nih.govacs.org

One-electron reduction of enediynes can lead to radical-anionic cyclizations, which are markedly accelerated compared to their neutral thermal counterparts. nih.govacs.org This acceleration is particularly pronounced for benzannelated enediynes, which can undergo cyclization under ambient conditions upon reduction. nih.gov The process involves a restoration of aromaticity in the transition state, leading to what has been termed "cyclorearomatization reactions". acs.org Radical reactions can also be initiated by the addition of a radical species to the alkyne or alkene units. For example, an iodine radical can add to a C≡C triple bond, followed by an intramolecular cyclization to propagate the radical process, leading to functionalized heterocyclic compounds. mdpi.com Such radical cascade reactions are a powerful tool for constructing complex cyclic molecules with multiple functional groups in a single pot. mdpi.com

Metal-Catalyzed Transformations of the Enediyne System

Metal catalysts play a crucial role in modulating and expanding the reactivity of enediyne systems, enabling transformations that are otherwise difficult to achieve.

Metal-Ion Coordination Effects on Enediyne Reactivity

The coordination of metal ions to enediynes containing suitable ligating sites can profoundly alter their reactivity. uni-regensburg.deuni-regensburg.de This effect can arise from induced conformational changes that bring the terminal alkynes closer together, lowering the activation barrier for cycloaromatization. uni-regensburg.de For instance, macrocyclic enediynes with coordination sites can experience a significant drop in their cyclization temperature upon complexation with a metal ion. uni-regensburg.de The thermal stability of azaenediyne macrocycles is notably decreased upon complexation with copper(II) ions. rsc.org Acyclic enediynes bearing salicylaldiminato groups have also been shown to undergo greatly accelerated cycloaromatization upon coordination with metal ions like Cu(II), Zn(II), and Mg(II). nih.gov The Cu(II) complex, in particular, can cyclize spontaneously at ambient temperature to generate free radicals. nih.gov The rate of diradical generation from metalloenediyne complexes has been shown to be metal-dependent, often following the order Cu > Fe > Zn, which correlates with their DNA degradation efficiency. nih.gov

Table 3: Effect of Metal-Ion Coordination on Enediyne Cycloaromatization Temperature

Enediyne System Metal Ion Effect on Reactivity Reference
Macrocyclic Bis-enediyne Hg(II) Cyclization temperature drops by ~100°C uni-regensburg.de
Azaenediyne Macrocycles Cu(II) Onset temperature for Bergman cyclization is lowered rsc.org

Oxidative Gold Catalysis in Alkyne Chemistry

Gold catalysis has become a powerful tool for alkyne transformations. A key feature is the ability of gold catalysts to generate reactive α-oxo gold carbene intermediates from alkynes in the presence of an oxidant, such as a quinoline (B57606) N-oxide. rsc.org These carbenes can then undergo a variety of reactions, including oxidative cycloalkenations. rsc.org Gold-catalyzed oxidative coupling of terminal alkynes provides an efficient route to cyclic conjugated diynes. bohrium.comnih.gov This process is often faster than the classic copper-promoted coupling reactions, which is attributed to the rapid reductive elimination from a Au(III) intermediate. bohrium.comnih.gov This enhanced reactivity allows for challenging macrocyclizations to proceed in high yield. nih.gov Gold-catalyzed oxidative cyclization has also been applied to amide-alkynes to synthesize functionalized γ-lactams. rsc.org More recently, electrochemical methods have been developed to promote gold-catalyzed oxidative coupling of terminal alkynes, avoiding the need for strong chemical oxidants by using an anode for the Au(I) to Au(III) oxidation. researchgate.net

Palladium and Nickel-Catalyzed Reactions Involving Aryl Alkynes

Palladium and nickel are workhorse catalysts for cross-coupling reactions involving alkynes. The Sonogashira reaction, a palladium-catalyzed coupling of terminal alkynes with aryl or vinyl halides, is a fundamental method for forming sp-sp² carbon-carbon bonds. acs.orgwikipedia.org Variations of this reaction have been developed, for example, using a PdCl₂(PPh₃)₂-InBr₃ system to effectively couple terminal alkynes with aryl iodides. acs.org Palladium catalysts also enable the arylthiolation of alkynes with aryl sulfides, providing β-arylated alkenyl sulfides with high selectivity, a reaction that requires overcoming the competing dimerization of the terminal alkyne. acs.org

Nickel catalysis offers a cost-effective and sometimes uniquely reactive alternative to palladium. acs.org Nickel catalysts are effective in the reductive arylation of activated alkynes with aryl iodides, using a manganese reductant under mild conditions. nih.govwisc.edu This method allows for the direct, regio-, and stereoselective synthesis of β-aryl alkenoates. nih.gov Nickel can also catalyze the arylative cyclization of alkyne-tethered malononitriles with aryl iodides, leading to cyclohexenone compounds with nitrile-containing chiral centers. globethesis.com A key advantage of nickel is the increased stability of Ni-alkyl bonds against β-hydride elimination compared to palladium, which has made it prominent in C(sp³)–C(sp²) cross-couplings. acs.orgorgsyn.org

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Carbon monoxide
Polyfulvene
Polyimine
p-Benzyne
HBr (Hydrogen bromide)
1,4-dehydrobenzene
Copper(II)
Zinc(II)
Magnesium(II)
Iron(II)
γ-lactam
Quinoline N-oxide
Manganese
Indium tribromide
β-aryl alkenoate

Reactivity of the Methyl Ester Group

The methyl ester group in this compound is a key site for chemical modification. Its reactivity is influenced by the electronic properties of the ortho-substituted enediyne group. Alkynyl groups are generally considered to be weakly electron-withdrawing, which can slightly increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted methyl benzoate. However, the bulky nature of the dec-3-ene-1,5-diyn-1-yl substituent may also introduce steric hindrance, potentially slowing down certain reactions.

Transesterification and hydrolysis are fundamental reactions of esters, proceeding through nucleophilic acyl substitution. The choice of catalyst and reaction conditions is crucial, especially given the presence of the sensitive enediyne functionality, which can undergo rearrangement or decomposition under harsh conditions.

Transesterification:

Transesterification involves the exchange of the methoxy (B1213986) group of the ester with another alcohol. This equilibrium-driven process can be catalyzed by acids, bases, or organometallic complexes. For a substrate as complex as this compound, mild, neutral, or slightly basic conditions are preferable to avoid degradation of the enediyne system.

Recent advancements have highlighted the use of earth-abundant metal catalysts, such as potassium carbonate (K₂CO₃), for the transesterification of aryl esters with phenols under mild conditions. rsc.org Such methods are advantageous as they tolerate a wide range of functional groups. rsc.org For instance, the transesterification of various aryl esters has been achieved with high efficiency using K₂CO₃ in an organic solvent at room temperature. researchgate.net Another approach involves the use of zinc-cluster catalysts, which promote transesterification under mild conditions, including solvent-free systems, offering an environmentally friendly option. organic-chemistry.org

Hydrolysis:

Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under acidic, basic, or neutral conditions. Given the lability of the enediyne, harsh acidic or basic conditions that require high temperatures should be avoided.

Mild alkaline hydrolysis of esters, even sterically hindered ones, can be performed in a non-aqueous medium, such as a mixture of dichloromethane (B109758) and methanol (B129727) with a low concentration of sodium hydroxide (B78521) at room temperature. arkat-usa.org This method is known to be gentle and prevents undesirable side reactions like isomerization or racemization. arkat-usa.org Another mild procedure involves the use of ion-exchange resins like Dowex-50 in an aqueous suspension, which can effectively hydrolyze esters upon refluxing, offering a simple work-up procedure. tandfonline.com For selective hydrolysis of methyl esters in the presence of other sensitive groups, methods like using lithium chloride in N,N-dimethylformamide (DMF) under microwave irradiation have been developed, allowing for rapid and mild conversion. tandfonline.com

Table 1: Representative Mild Conditions for Transesterification and Hydrolysis of Aryl Esters

TransformationCatalyst/ReagentSolventTemperatureRemarks
TransesterificationK₂CO₃Ethyl AcetateRoom Temp.High tolerance for reactive functional groups. researchgate.net
TransesterificationZn-clusterToluene or Solvent-free50-80 °CMild conditions, applicable to various substrates. organic-chemistry.org
HydrolysisNaOH (0.3 N)CH₂Cl₂/MeOH (9:1)Room Temp.Suitable for sterically hindered and sensitive esters. arkat-usa.org
HydrolysisDowex-50WaterRefluxMild, selective, and convenient work-up. tandfonline.com
HydrolysisLiClDMFMicrowaveRapid and selective for methyl esters. tandfonline.com

The selective reduction of the methyl ester in this compound to the corresponding primary alcohol, 2-(dec-3-ene-1,5-diyn-1-yl)benzyl alcohol, requires a reducing agent that does not affect the alkene and alkyne functionalities of the enediyne chain.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally not suitable as they would readily reduce the alkynes and potentially the alkene as well. A more chemoselective reducing agent is required.

Sodium borohydride (B1222165) (NaBH₄) is typically not reactive enough to reduce esters on its own. However, its reactivity can be enhanced in the presence of certain additives or in specific solvent systems, allowing for the selective reduction of esters. For example, a NaBH₄/methanol system has been used for the reduction of aromatic methyl esters. organic-chemistry.org The combination of NaBH₄ with a catalytic amount of CeCl₃ in ethanol (B145695) at ambient temperature has also been shown to effectively reduce methyl esters with high functional group compatibility, leaving alkenes and other functionalities intact. organic-chemistry.org

Another strategy for selective ester reduction is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. While DIBAL-H can reduce alkynes, careful control of stoichiometry and reaction temperature can often achieve selective reduction of an ester in the presence of other reducible groups.

The direct hydrogenation of the methyl ester to an aldehyde is a challenging transformation. However, certain modified catalysts, such as Al-modified KMn/SiO₂, have shown promise in the selective hydrogenation of methyl benzoate to benzaldehyde, although the conditions might not be compatible with the enediyne moiety. rsc.org

Table 2: Reagents for Selective Reduction of Methyl Esters

Reagent SystemProductConditionsSelectivity Notes
NaBH₄/MeOHAlcoholReflux in THFReduces aromatic esters; generally mild towards C-C multiple bonds. organic-chemistry.org
NaBH₄/CeCl₃AlcoholEthanol, Room Temp.High chemoselectivity; tolerates alkenes and other functional groups. organic-chemistry.org
DIBAL-HAlcohol/AldehydeLow Temperature (e.g., -78 °C)Outcome (alcohol vs. aldehyde) and selectivity depend on stoichiometry and temperature control.

Synthetic Transformations and Derivatization of Methyl 2 Dec 3 Ene 1,5 Diyn 1 Yl Benzoate

Modification of the Enediyne Chain

The enediyne chain is the most reactive portion of the Methyl 2-(dec-3-ene-1,5-diyn-1-yl)benzoate molecule, offering a rich platform for a variety of chemical modifications. These transformations allow for the fine-tuning of the molecule's electronic and steric properties, as well as the introduction of new functionalities.

Selective Hydrogenation or Deuteration of Alkyne/Alkene Bonds

The selective reduction of the carbon-carbon multiple bonds within the enediyne system represents a powerful tool for structural modification. Catalytic hydrogenation can be controlled to selectively reduce the alkyne or alkene moieties, leading to a range of new derivatives. For instance, the use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a well-established method for the syn-selective reduction of alkynes to Z-alkenes. Conversely, dissolving metal reductions, such as with sodium in liquid ammonia (B1221849), typically yield E-alkenes from alkynes. google.com The selective hydrogenation of the alkene can also be achieved, often requiring more forcing conditions or specific catalysts that favor alkene over alkyne reduction.

The introduction of deuterium (B1214612) labels is a valuable technique for mechanistic studies and as a means of isotopic enrichment. The selective deuteration of terminal alkynes can be achieved using various ruthenium-based catalysts in the presence of D₂O. rsc.org This method allows for the specific incorporation of deuterium at the terminal alkyne position of this compound.

TransformationReagents and ConditionsProduct
Selective Alkyne Hydrogenation (Z-alkene)H₂, Lindlar's CatalystMethyl 2-((3Z,5Z)-deca-3,5-dien-1-yl)benzoate
Selective Alkyne Hydrogenation (E-alkene)Na, NH₃ (l)Methyl 2-((3E,5E)-deca-3,5-dien-1-yl)benzoate
Selective Terminal Alkyne DeuterationRu-catalyst, D₂OMethyl 2-(10-deuterio-dec-3-ene-1,5-diyn-1-yl)benzoate

Chain Elongation or Shortening at Terminal Alkyne Positions

The terminal alkyne of this compound provides a convenient handle for carbon chain extension. Deprotonation of the terminal alkyne with a strong base, such as sodium amide (NaNH₂), generates a highly nucleophilic acetylide anion. rsc.orgresearchgate.net This acetylide can then participate in SN2 reactions with a variety of electrophiles, most commonly primary alkyl halides, to form a new carbon-carbon bond and extend the alkyne chain. dtu.dk This method is highly versatile, allowing for the introduction of a wide range of alkyl and functionalized alkyl groups.

Chain shortening is a more complex transformation and typically involves oxidative cleavage of one of the multiple bonds, followed by further synthetic manipulations.

TransformationReagents and ConditionsProduct Example (with ethyl iodide)
Chain Elongation1. NaNH₂2. CH₃CH₂IMethyl 2-(dodec-5-ene-3,7-diyn-3-yl)benzoate

Derivatization of the Benzoate (B1203000) Ester

The benzoate ester group of this compound is another key site for chemical modification, allowing for the introduction of a variety of functional groups that can alter the molecule's solubility, polarity, and potential for intermolecular interactions.

Conversion to Carboxylic Acids or Amides

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidic workup to protonate the resulting carboxylate salt.

Conversion of the ester to an amide, known as aminolysis, can be achieved by reacting the ester with ammonia or a primary or secondary amine. nih.gov This reaction can be facilitated by heating or through the use of catalysts. More recent methods have employed alkali metal amidoboranes, such as sodium amidoborane (NaNH₂BH₃), which can convert esters to primary amides rapidly at room temperature. nih.gov For the synthesis of N-substituted amides, the corresponding N-substituted amidoboranes can be used.

TransformationReagents and ConditionsProduct
Ester Hydrolysis1. NaOH (aq), Δ2. H₃O⁺2-(dec-3-ene-1,5-diyn-1-yl)benzoic acid
Amide SynthesisNH₃, Δ or NaNH₂BH₃2-(dec-3-ene-1,5-diyn-1-yl)benzamide
N-substituted Amide SynthesisRNH₂, Δ or NaRNHBH₃N-alkyl-2-(dec-3-ene-1,5-diyn-1-yl)benzamide

Functionalization of the Aromatic Ring

The benzene (B151609) ring of the benzoate moiety can be functionalized through electrophilic aromatic substitution reactions. The ester group is a deactivating, meta-directing group. Therefore, reactions such as nitration (using a mixture of nitric acid and sulfuric acid) or halogenation (using a halogen with a Lewis acid catalyst) would be expected to introduce substituents at the positions meta to the ester group. Subsequent reduction of a nitro group to an amine provides a route to further functionalization. It is important to consider the stability of the enediyne chain under the conditions required for aromatic functionalization.

TransformationReagents and ConditionsMajor Product
NitrationHNO₃, H₂SO₄Methyl 4-nitro-2-(dec-3-ene-1,5-diyn-1-yl)benzoate
BrominationBr₂, FeBr₃Methyl 4-bromo-2-(dec-3-ene-1,5-diyn-1-yl)benzoate

Cyclization with External Reagents to Form Fused Ring Systems

The enediyne core of this compound is a precursor for various cyclization reactions, leading to the formation of complex polycyclic aromatic and heterocyclic systems. These transformations often proceed through highly reactive intermediates.

One of the most significant reactions of enediynes is the Bergman cyclization, which typically occurs upon heating or photochemical activation to form a highly reactive p-benzyne biradical. In the presence of a hydrogen atom source, this biradical can abstract hydrogen atoms to form a substituted benzene ring.

Furthermore, enediynes can undergo cyclization reactions with external reagents. For example, dienophiles can react with the enediyne in Diels-Alder type reactions, particularly after tautomerization or rearrangement of the enediyne to a more reactive species. nih.gov The reaction of enediynes with sulfur-containing reagents can lead to the formation of thiophene-fused systems. The specific conditions and the nature of the external reagent dictate the structure of the resulting fused ring system.

Cyclization TypeConditions/External ReagentResulting Fused Ring System
Bergman CyclizationHeat or light, H-atom donorSubstituted naphthalene (B1677914) derivative
Diels-Alder ReactionDienophile (e.g., maleic anhydride)Polycyclic system containing a cyclohexene (B86901) ring
Thiophene FormationSulfur source (e.g., S₈)Benzo[b]thiophene derivative

Formation of Isocoumarin-Fused Enediyne Systems

There is no published research on the cyclization of this compound to form isocoumarin-fused enediyne systems. While the structural motif of an o-alkynylbenzoate suggests the potential for such transformations, experimental data for this specific compound are not available.

Synthesis of Fused Heterocycles Containing the Enediyne Motif

Similarly, the synthesis of other fused heterocycles from this compound has not been reported in the scientific literature. The reactivity of the enediyne moiety in this specific molecular context has not been explored or documented.

Stereochemical Control and Chirality Transfer in Transformations

There is no information available regarding stereochemical control or chirality transfer in any potential transformations of this compound. Studies on the stereoselective reactions of this compound have not been published.

Advanced Topics and Future Research Directions

Design and Synthesis of Conformationally Constrained Analogues of Methyl 2-(dec-3-ene-1,5-diyn-1-yl)benzoate

The reactivity of enediynes, particularly their propensity to undergo the Bergman cyclization, is highly dependent on the distance between the two alkyne termini. This distance is governed by the conformational flexibility of the molecule. For acyclic enediynes like this compound, a significant degree of conformational freedom exists. Future research could focus on designing and synthesizing analogues where this freedom is restricted.

By incorporating the dec-3-ene-1,5-diyne chain into a macrocyclic or bridged ring system, specific conformations that are either more or less reactive towards cycloaromatization could be favored. Computational studies, such as Density Functional Theory (DFT) calculations, have shown that for bicyclic enediyne systems, different conformations like the "chair" and "boat" forms can have vastly different activation barriers for cyclization. nih.gov A synthetic strategy could involve creating a derivative with a temporary bridge that locks the molecule in a stable conformation; subsequent cleavage of this bridge would then "trigger" the cyclization. nih.gov This approach offers a novel mechanism for controlling the activation of the enediyne core, moving beyond traditional thermal or photochemical triggers.

Table 1: Hypothetical Conformationally Constrained Analogues and Predicted Reactivity

Analogue StructureDesign PrinciplePredicted Effect on Reactivity
Macrocyclic AnalogueIncorporating the enediyne into a 12- or 13-membered ring.Pre-organizes the enediyne for cyclization, potentially lowering the activation temperature for the Bergman reaction.
Bridged Bicyclic AnalogueAdding a two-atom bridge between C-2 and C-7 of the decadiyne chain.Enforces a rigid conformation (e.g., a "boat" form) that is stable and unreactive. nih.gov
Triggerable Bridged AnalogueThe bridge contains a cleavable linker (e.g., a disulfide or silyl (B83357) ether).Allows for controlled release of the conformational lock, initiating cycloaromatization under specific chemical conditions. nih.gov

Investigation of Photoinduced Reactivity and Photochemical Cyclizations

While the thermal Bergman cyclization is the most studied reaction of enediynes, their photochemical reactivity offers pathways to unique products and activation mechanisms. The application of light allows for high spatial and temporal control over the generation of reactive diradical species. acs.org Research into the photoinduced reactivity of this compound could uncover novel cyclization pathways.

Studies on related enediynes have revealed several photochemical processes:

Photo-Bergman Cyclization : In this pathway, the enediyne is excited to a singlet state, which then cyclizes to form the characteristic p-benzyne diradical, analogous to the thermal reaction. acs.org

Acetylene (B1199291) Photoreduction : An alternative pathway from an excited triplet state can lead to the reduction of one of the triple bonds, forming a diene-yne, without cyclization. acs.org

C1-C5 Photochemical Cyclization : A mechanistically distinct pathway has been observed in enediynes substituted with electron-withdrawing groups, such as tetrafluoropyridinyl (TFP). acs.orgnih.gov This 5-exo-dig cyclization forms a fulvene-like diradical intermediate, which is different from the p-benzyne diradical of the Bergman reaction. acs.org

The presence of the methyl benzoate (B1203000) group on the aromatic ring of the target compound could influence which photochemical pathway is favored. The ester group's electronic properties may affect the energies of the excited states and the stability of potential intermediates.

Development of New Catalytic Systems for Enediyne and Aryl Ester Functionalization

The molecular scaffold of this compound offers multiple sites for modification, including the enediyne unit and the aryl ester. Developing new catalytic systems to selectively functionalize these parts would enable the creation of diverse molecular libraries for various applications.

Enediyne Functionalization: The alkene and alkyne groups of the enediyne are prime targets for catalytic transformations. Copper- and palladium-based catalysts have proven effective for the hydrofunctionalization and borofunctionalization of enynes and diynes. nih.govmdpi.comrsc.org

Copper-Catalyzed Systems : Copper-hydride or copper-boryl species can add across the triple bonds, providing access to functionalized enynes or dienes. nih.gov The regioselectivity of these additions can often be controlled by the choice of ligand.

Palladium-Catalyzed Systems : Palladium catalysts are well-known for mediating a variety of cross-coupling and addition reactions, including the hydroarylation of diynes. mdpi.com

Aryl Ester Functionalization: The aryl ester portion of the molecule can also be targeted. Modern catalysis offers methods for cross-coupling reactions that directly use esters as coupling partners, avoiding the need to convert them to more reactive halides or triflates.

Palladium-Catalyzed α-Arylation : Bulky, electron-rich phosphine (B1218219) ligands paired with palladium sources can catalyze the α-arylation of esters, allowing for the formation of new carbon-carbon bonds at the position adjacent to the ester carbonyl. researchgate.netacs.org

Nickel-Catalyzed Ester Transfer : Nickel catalysts can achieve an "ester dance" or aryl exchange, where the ester functional group is transferred from one aromatic ring to another. researchgate.netacs.org This could be used to swap the methyl benzoate for other ester groups or to functionalize the aromatic ring.

Exploration of Solid-Phase Synthesis and Combinatorial Approaches for Enediyne Libraries

To efficiently explore the structure-activity relationships of this compound class, high-throughput synthesis methods are essential. Solid-phase synthesis, particularly when combined with combinatorial strategies like "split-and-pool," is a powerful tool for generating large libraries of related molecules. emolecules.comnih.gov

A potential solid-phase strategy for synthesizing a library of analogues of this compound could be envisioned:

Immobilization : A suitable benzoic acid derivative, such as 2-iodo-benzoic acid, is anchored to a solid support resin.

Split-and-Pool Synthesis : The resin is split into multiple portions. In each portion, a Sonogashira coupling is performed with a different terminal alkyne, building the first part of the enediyne.

Recombine and Split : The resin portions are recombined, mixed, and split again. A second Sonogashira coupling is then performed with a different set of vinyl or alkynyl building blocks to complete the enediyne structure.

Esterification and Cleavage : After completion of the carbon skeleton, the carboxylic acid is esterified, and the final product is cleaved from the resin.

This approach, especially when coupled with DNA-encoding technology (solid-phase DEL synthesis), allows for the creation and screening of vast chemical libraries to identify compounds with desired properties. nih.gov The decoupling of the synthesized molecule from the solid support (or DNA tag) is crucial to avoid biased results in screening assays. nih.gov

Application of Advanced Spectroscopic Techniques (e.g., Ultrafast Spectroscopy) to Elucidate Diradical Intermediates

The key to the reactivity of enediynes is the formation of highly reactive diradical intermediates, such as the p-benzyne from the Bergman cyclization. nih.govnih.gov These species are short-lived and difficult to detect by conventional spectroscopic methods. Advanced techniques are required to observe and characterize them directly.

Future research should employ ultrafast spectroscopic methods, such as femtosecond transient absorption spectroscopy, to study the cyclization of this compound. This technique allows for the monitoring of chemical reactions on the timescale of molecular vibrations (femtoseconds to picoseconds). By photochemically triggering the cyclization with a short laser pulse, it would be possible to:

Directly observe the spectral signature of the p-benzyne diradical.

Measure the rate of its formation and decay.

Identify subsequent intermediates in the reaction pathway.

Determine how the solvent and substituents on the molecule affect the diradical's lifetime and reactivity.

These experiments would provide invaluable mechanistic data, complementing other methods like Electron Paramagnetic Resonance (EPR) spectroscopy, which can confirm the presence of radical species but often lacks the time resolution to capture transient intermediates. rsc.org

Mechanistic Studies of Unprecedented Reactivity Modes of the Compound

The unique juxtaposition of the enediyne and the methyl benzoate group may give rise to novel reactivity that has not been observed in simpler enediyne systems. Mechanistic studies should be designed to probe for such unprecedented pathways.

Potential areas of investigation include:

Intramolecular Trapping : Can the ester group itself or the ortho-position of the benzoate ring trap the p-benzyne diradical upon its formation? This could lead to novel tricyclic aromatic structures.

Isomerization-Induced Reactivity : Could the enediyne isomerize to an enyne-allene under certain conditions (e.g., acid or base catalysis)? Enyne-allenes undergo Myers-Saito cyclization, which is mechanistically distinct from the Bergman reaction and leads to a different type of diradical. rsc.org

Influence of the Ester on C1-C5 Cyclization : As mentioned, electron-withdrawing groups can promote C1-C5 photochemical cyclization. acs.org Detailed mechanistic studies could determine if the methyl benzoate group is sufficient to enable this pathway and to characterize the resulting fulvene-like intermediates.

Green Chemistry Approaches in the Synthesis and Transformations of Enediyne-Benzoate Systems

Applying the principles of green chemistry to the synthesis and use of complex molecules like this compound is a critical future direction. This involves developing more environmentally benign and efficient chemical processes.

Key green chemistry approaches could include:

Catalyst and Solvent Choice : The initial synthesis of the methyl benzoate moiety can be made greener. Traditional esterification uses strong acids, but research has shown that deep eutectic solvents (DESs) based on p-toluenesulfonic acid can act as both a recyclable catalyst and an extraction medium, significantly improving the process sustainability. rsc.org

Atom Economy : Employing catalytic addition reactions, such as the hydrofunctionalizations mentioned in section 7.3, improves atom economy compared to substitution reactions that generate stoichiometric byproducts.

Energy Efficiency : Using photochemical activation rsc.orgpsu.edu instead of high-temperature thermal activation for the Bergman cyclization can be more energy-efficient and allows for greater control.

Renewable Feedstocks : While challenging for this specific class of compounds, long-term research could explore the synthesis of the aliphatic chain of the enediyne from bio-based starting materials.

By integrating these advanced research directions, the scientific community can unlock the full potential of this compound and related enediyne-benzoate systems, paving the way for new discoveries in materials science, catalysis, and medicinal chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.